1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione
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Overview
Description
1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with diketones or ketoesters can lead to the formation of pyrazole rings . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability . Additionally, eco-friendly methodologies, such as microwave-assisted synthesis and ultrasound-assisted reactions, are being explored to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce reduced pyrazole derivatives .
Scientific Research Applications
1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A simpler five-membered ring with two nitrogen atoms.
Dihydropyrrolo[3,4-c]pyrazole: A structurally related compound with similar properties.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused pyrazole ring.
Uniqueness
1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione stands out due to its unique structural features, which confer specific chemical reactivity and biological activity.
Biological Activity
1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione (CAS No. 853657-85-9) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and industry.
- Molecular Formula: C6H4N2O2
- Molecular Weight: 136.11 g/mol
- IUPAC Name: this compound
- Canonical SMILES: C1=CC(=O)C2=C1NNC2=O
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains and fungi, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Properties: Research suggests that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .
- Anticancer Potential: Studies have indicated that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain pyrazolo derivatives have demonstrated significant antiproliferative effects against a variety of cancer cell lines .
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound can bind to enzymes involved in various metabolic pathways, modulating their activity. This is particularly relevant in the context of cancer treatment where enzyme inhibition can disrupt tumor growth and survival .
- Receptor Interaction: It may also interact with cellular receptors, influencing signaling pathways associated with inflammation and cell proliferation .
Table 1: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antimicrobial | Effective against multiple bacterial strains (e.g., Staphylococcus aureus) |
Anti-inflammatory | Modulates cytokine production in vitro |
Anticancer | Inhibitory effects on cancer cell lines (e.g., MCF-7, HeLa) |
Case Study: Anticancer Activity
In a study focusing on the anticancer properties of pyrazolo derivatives similar to this compound, several compounds were synthesized and screened for their antiproliferative activity. One derivative exhibited an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating substantial efficacy .
Comparative Analysis with Similar Compounds
Table 2: Comparison with Related Compounds
Compound | Structure Type | Notable Activity |
---|---|---|
This compound | Heterocyclic pyrazole | Antimicrobial, anti-inflammatory |
Pyrazolo[3,4-b]pyridine | Heterocyclic pyridine | Potent anticancer effects |
Dihydropyrrolo[3,4-c]pyrazole | Related pyrazole structure | Moderate antimicrobial activity |
Applications in Medicine and Industry
The unique properties of this compound make it a promising candidate for various applications:
Properties
CAS No. |
853657-85-9 |
---|---|
Molecular Formula |
C6H4N2O2 |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
1,2-dihydrocyclopenta[c]pyrazole-3,4-dione |
InChI |
InChI=1S/C6H4N2O2/c9-4-2-1-3-5(4)6(10)8-7-3/h1-2H,(H2,7,8,10) |
InChI Key |
JBAHPGKCCYJYJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C2=C1NNC2=O |
Origin of Product |
United States |
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